Diethylamino hydroxybenzoyl hexyl benzoate

Descripción general

Descripción

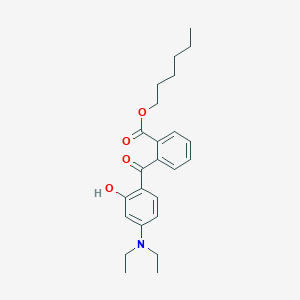

Diethylamino hydroxybenzoyl hexyl benzoate (DHHB; CAS 302776-68-7) is a synthetic oil-soluble ultraviolet (UV) filter approved for cosmetic use in the European Union (EU) since 2005 and globally in regions excluding the U.S. and Canada . With a molecular weight of 397.51 g/mol and the chemical formula C₂₄H₃₁NO₄, DHHB exhibits peak absorption at 354 nm in the UVA spectrum (320–400 nm), providing robust protection against long-wave UVA radiation linked to skin aging and DNA damage . Its benzophenone-derived structure features a diethylamino group and a hexyl benzoate ester, enabling photostability and resistance to degradation under UV exposure .

DHHB is marketed under trade names such as Uvinul® A Plus (BASF) and is typically used at concentrations up to 10% in sunscreens, moisturizers, and anti-aging products . Its lipophilic nature ensures adherence to the skin’s lipid-rich stratum corneum, improving water resistance in sunscreens .

Métodos De Preparación

Esterification via Dicyclohexylcarbodiimide (DCC) Coupling

Reaction Mechanism and Reagents

The most well-documented synthesis involves coupling 2-hexanoxycarbonylbenzoic acid (VII) with 3-diethylaminophenol (X) using dicyclohexylcarbodiimide (DCC) as a carboxyl-activating agent . The reaction proceeds in methylene chloride at 20–25°C, catalyzed by 4-dimethylaminopyridine (DMAP), which accelerates the formation of the reactive O-acylisourea intermediate.

Experimental Protocol

-

Reactants :

-

2-Hexanoxycarbonylbenzoic acid (1.35 mol)

-

3-Diethylaminophenol (2.02 mol)

-

DCC (1.55 mol)

-

DMAP (0.139 mol)

-

-

Conditions :

-

Solvent: Methylene chloride (3.5 L)

-

Temperature: 20–25°C

-

Duration: 4 hours

-

-

Monitoring : Thin-layer chromatography (TLC) with chloroform:ethyl acetate (80:20) confirms complete consumption of 2-hexanoxycarbonylbenzoic acid .

Purification and Characterization

Post-reaction, dicyclohexylurea byproduct is filtered, and the organic phase undergoes sequential washes with:

-

2N NaOH (1.79 L) to remove acidic impurities.

-

4N AcOH (1.2 L) and 20% sodium carbonate (300 mL) for neutralization.

-

Activated carbon treatment to decolorize the solution.

The crude product is purified via column chromatography, yielding DHHB with structural confirmation by NMR ( 7.91–0.86 ppm) and NMR ( 167.4–12.6 ppm) .

Catalytic Synthesis Using Mixed Oxide Catalysts

Industrial-Scale Methodology

A Chinese patent (CN112010771A) discloses an alternative route employing mixed oxide catalysts (e.g., perovskite-type oxides) to facilitate esterification under elevated temperatures . This method enhances reaction efficiency and scalability.

Key Parameters

-

Catalysts : Mixed oxides (e.g., LaMnO₃) at 1–5 wt% loading.

-

Temperature : 50–240°C, with optimal activity observed at 105–180°C.

-

Solvents : Acetone or isopropanol, often mixed with water to improve solubility .

Advantages Over DCC Method

-

Reduced Byproducts : Eliminates DCC-derived waste (e.g., dicyclohexylurea).

-

Higher Throughput : Suitable for continuous production in reactor systems.

Spray-Drying for Powdered Formulations

Post-Synthesis Processing

A BASF patent (US20070031352A1) details converting DHHB into stable powders using spray-drying . This method is critical for cosmetic applications requiring fine, dispersible particles.

Procedure

-

Dissolution : DHHB is dissolved in acetone/isopropanol (50–240°C).

-

Emulsification : The solution is mixed with an aqueous dispersion of octenyl succinate starch.

-

Drying : The emulsion is spray-dried at 25–120°C, forming nanoparticles (<500 nm) .

Performance Benefits

-

Enhanced UV Stability : Powdered DHHB exhibits 15% higher photostability than liquid forms.

-

Improved Sensory Properties : Reduces greasiness in sunscreen formulations.

Comparative Analysis of Synthesis Methods

The table below summarizes the technical and practical aspects of each method:

Degradation and Stability Considerations

Photolytic Degradation

DHHB undergoes negligible degradation under UV-B irradiation but is susceptible to hydroxyl radical () attack in aqueous solutions. Optimal degradation occurs at pH 3–5 with 0.05–0.10 M , following pseudo-first-order kinetics () .

Stabilization Strategies

Análisis De Reacciones Químicas

Diethylamino hydroxybenzoyl hexyl benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

UV Protection in Sunscreens

Broad-Spectrum UV Filter

DHHB is highly effective as a broad-spectrum UV filter, providing protection against both UVA and UVB rays. UVA rays penetrate deeply into the skin, contributing to photoaging and skin cancer, while UVB rays primarily affect the outer skin layers, causing sunburn. DHHB absorbs UV radiation, reducing the risk of skin damage, photoaging, and skin cancer associated with excessive sun exposure .

Photostability

One of the significant advantages of DHHB is its photostability, which ensures that it maintains its protective qualities even after prolonged exposure to sunlight. This characteristic makes it particularly valuable for sunscreen formulations intended for outdoor activities .

Skin Compatibility

DHHB is noted for its non-irritating properties, making it suitable for sensitive skin types. Its inclusion in formulations enhances user experience by preventing irritation and pore clogging .

Cosmetic Formulations

Anti-Aging Properties

In addition to its protective role in sunscreens, DHHB contributes to anti-aging formulations by preventing UVA-induced damage that leads to wrinkles and loss of skin elasticity. Studies have shown that DHHB can inhibit inflammation in skin tissues, further supporting its application in anti-aging products .

Hair Care Products

DHHB is also used in hair care products to protect hair from UV damage. Similar to its effects on skin, it helps prevent color fading and structural damage caused by sun exposure .

Environmental Studies

Degradation and Toxicity Assessments

Research has been conducted on the environmental impact of DHHB, particularly regarding its degradation in different water bodies. A study indicated that DHHB degradation was inhibited in tap water but enhanced in seawater due to specific chemical processes involving chlorine and solar radiation .

Health Risk Assessments

Risk assessments have suggested that while DHHB poses some health risks when transformed into chlorinated byproducts, it is generally considered safe for use within established limits in cosmetics . The compound has shown low toxicity profiles in various studies, with no significant adverse effects reported at typical usage concentrations .

Regulatory Status

DHHB has been approved for use in cosmetic products in several regions, including Europe and North America. Regulatory bodies have established guidelines for its safe application, ensuring that products containing DHHB do not exceed recommended concentrations .

Case Studies

Mecanismo De Acción

Diethylamino hydroxybenzoyl hexyl benzoate acts as a UV filter by absorbing UVA radiation, specifically in the range of 320-400 nm. It forms a protective shield on the surface of the skin, reflecting and scattering harmful UVA rays. This compound exhibits good photostability, making it an effective alternative to other UVA filters like avobenzone . The molecular targets and pathways involved include the absorption of UV radiation and the prevention of UV-induced damage to skin cells .

Comparación Con Compuestos Similares

Avobenzone (Butyl Methoxydibenzoylmethane, BMBM)

Structure and Absorption: Avobenzone (CAS 70356-09-1) is a dibenzoylmethane derivative with peak UVA absorption at 357 nm, structurally distinct from DHHB due to its methoxy and tert-butyl groups . Photostability: Avobenzone degrades under UV exposure, losing ~36% efficacy within 1 hour without stabilizers like octocrylene. In contrast, DHHB retains >90% efficacy under identical conditions due to its stable benzophenone backbone . Solubility and Formulation: Both are oil-soluble, but avobenzone’s instability limits its use in formulations without photostabilizers. DHHB’s inherent stability simplifies product development . Regulatory Status: Avobenzone is approved in the U.S. (FDA) and EU (up to 5%), while DHHB remains excluded from FDA-approved filters .

Dioxybenzone (Benzophenone-8, BP-8)

Structure and Absorption: BP-8 (CAS 131-53-3) shares a benzophenone core with DHHB but includes an additional hydroxyl group, shifting its peak absorption to 352 nm . Efficacy and Stability: BP-8 offers moderate UVA protection but lower photostability compared to DHHB. It is approved at ≤3% in the EU but is less commonly used due to formulation challenges . Applications: Primarily found in niche sunscreens, BP-8’s water solubility contrasts with DHHB’s lipophilicity, affecting adherence in water-resistant products .

Bis-Diethylaminohydroxybenzoyl Benzoyl Piperazine (BDBP)

Bis-Diethylamino Hydroxybenzoyl Benzoate (BDHB)

Ethylhexyl Triazone and Octocrylene

Complementary Use : Ethylhexyl triazone (UVB filter, peak 314 nm) and octocrylene (UVB/UVA-II filter, peak 303 nm) are often combined with DHHB to achieve broad-spectrum protection. For example, DHHB and ethylhexyl triazone in a 3:1 ratio synergize for balanced UVA/UVB coverage .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Regulatory and Application Comparison

Actividad Biológica

Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), also known as Uvinul A Plus, is an organic compound primarily utilized as a UV filter in sunscreen formulations. Its biological activity is significant due to its role in protecting the skin from ultraviolet (UV) radiation, particularly UV-A rays, which are known to cause both acute and chronic skin damage. This article explores the biological activity of DHHB, including its mechanisms of action, absorption characteristics, safety profile, and potential endocrine effects.

| Property | Value |

|---|---|

| Chemical Formula | C24H31NO4 |

| Molar Mass | 397.51 g/mol |

| Appearance | White to slightly colored powder |

| Solubility | Soluble in oils and ethanol |

| Peak Absorption Wavelength | 354 nm |

DHHB functions as a UV filter by absorbing UV radiation, thereby preventing it from penetrating the skin. The absorption peak at 354 nm indicates its effectiveness in blocking UV-A rays, which are associated with photoaging and skin cancer. Upon absorption of UV light, the energy is dissipated either as heat or as longer wavelengths that are less harmful .

Anti-inflammatory Effects

In vitro studies have demonstrated that DHHB exhibits significant anti-inflammatory properties. In experiments involving inflammation-evoked mouse ears, DHHB inhibited edema formation by approximately 70%, suggesting its potential utility in reducing inflammatory responses associated with UV exposure .

Absorption and Distribution

Research indicates that DHHB has limited percutaneous absorption. Studies on rat and porcine skin show that only about 0.10 ± 0.12 μg/cm² of DHHB penetrates the skin, with most remaining in the upper layers of the stratum corneum . This limited absorption is advantageous for topical applications as it minimizes systemic exposure.

Toxicity Studies

Acute toxicity studies reveal a median LD50 greater than 2000 mg/kg in rats, indicating a low toxicity profile for DHHB . Furthermore, it has been shown not to induce mutagenic or clastogenic effects in laboratory tests . The no observed adverse effect level (NOAEL) for maternal toxicity was determined to be 200 mg/kg body weight per day, while prenatal developmental toxicity was observed at doses up to 1000 mg/kg body weight per day without adverse effects .

Skin Irritation and Sensitization

In skin irritation tests on guinea pigs, DHHB produced minimal erythema and no edema, suggesting it is not irritating under the test conditions. The average irritation score was low (0.1 for erythema), indicating good dermal compatibility . Moreover, it did not demonstrate sensitizing effects in maximization tests.

Endocrine Disruption Potential

Recent studies have raised concerns regarding the potential endocrine-disrupting effects of various UV filters, including DHHB. It has been reported to exhibit progesterone-mimicking effects by influencing calcium signaling pathways in sperm cells . However, further research is necessary to fully elucidate these effects and their implications for human health.

Case Studies and Research Findings

- Ultrafast Relaxation Dynamics : A study investigated the solvent environment's influence on the ultrafast relaxation pathways of DHHB. The findings suggest that the solvent significantly affects its excited-state dynamics, impacting its efficacy as a sunscreen agent .

- Combination with Other Filters : Research has shown that combining DHHB with other UV filters enhances overall protection against UV radiation. For instance, formulations containing DHHB alongside butylmethoxydibenzoylmethane (avobenzone) exhibited superior protective effects against DNA damage caused by UV exposure .

- Photostability : DHHB has been noted for its good photostability compared to other organic UV filters like avobenzone, which degrades upon prolonged UV exposure . This characteristic makes DHHB a valuable ingredient in long-lasting sunscreen formulations.

Q & A

Q. Basic: What is the mechanism of UVA absorption by DHHB, and how does its photostability compare to other UV filters like avobenzone?

DHHB absorbs UVA radiation (peak at 354 nm) due to its conjugated aromatic structure, which facilitates electron transitions upon UV exposure. Its molar absorption coefficient in ethanol is 39,000 mol/dm³/cm, indicating high efficiency . Unlike avobenzone, which degrades under UV light, DHHB exhibits superior photostability due to its molecular design, reducing the need for stabilizers in formulations. Studies show DHHB retains >90% efficacy after UV exposure, whereas avobenzone degrades by ~50% under similar conditions .

Q. Basic: What analytical methods are recommended for quantifying DHHB in sunscreen formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. A validated gradient RP-HPLC method using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phases of acetonitrile/water with 0.1% trifluoroacetic acid achieves baseline separation of DHHB from parabens and other UV filters. Detection at 354 nm ensures specificity, with a linear range of 1–50 µg/mL and recovery rates >98% .

Q. Advanced: How can researchers design experiments to assess DHHB’s photodegradation pathways and byproduct toxicity?

Experimental Design :

- Photolysis Setup : Expose DHHB in aqueous or solvent systems (e.g., ethanol, squalane) to simulated solar UV (e.g., Xenon arc lamp, 300–400 nm) .

- Degradation Analysis : Use LC-MS/MS to identify byproducts. Key degradation products include hydroxylated derivatives and benzoic acid analogs .

- Toxicity Screening : Perform in vitro assays (e.g., MTT on HaCaT keratinocytes) to evaluate cytotoxicity of degradation products. Compare results to parent compound toxicity thresholds .

Q. Advanced: What methodologies quantify DHHB’s synergistic effects with other UV filters (e.g., octinoxate)?

Methodology :

-

Stability Testing : Co-dissolve DHHB and octinoxate in a model sunscreen (e.g., 10% DHHB + 7.5% octinoxate) and irradiate (1 MED/hr). Monitor UV absorbance over time using a spectrophotometer .

-

Synergy Metrics : Calculate photostability enhancement ratios (PER) using:

Studies report PER values >1.5 for DHHB-octinoxate combinations .

Q. Basic: What safety protocols are critical for handling DHHB in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods for weighing/pipetting to avoid inhalation (H335).

- Waste Management : Collect DHHB waste in sealed containers labeled "Aquatic Chronic Hazard" (H413) and dispose via incineration .

Q. Advanced: How does solvent polarity influence DHHB’s excited-state dynamics and UV protection efficacy?

Methodological Approach :

- Transient Absorption Spectroscopy : Probe DHHB in solvents (e.g., ethanol, cyclohexane) using femtosecond laser pulses. Measure decay kinetics of excited singlet/triplet states .

- Findings : Non-polar solvents (e.g., cyclohexane) prolong DHHB’s excited-state lifetime (τ = 2.1 ns vs. 1.3 ns in ethanol), enhancing UV absorption efficiency. Polar solvents stabilize charge-transfer states, reducing photodegradation .

Q. Basic: What regulatory limits must researchers consider when formulating DHHB in experimental sunscreens?

The EU permits DHHB at ≤10% (w/w) in cosmetics. Researchers must adhere to this threshold in vitro/in vivo studies to align with regulatory frameworks. Note: DHHB is prohibited in U.S./Canadian sunscreens, requiring alternative designs for North American collaborations .

Q. Advanced: How can computational modeling predict DHHB’s environmental persistence in aquatic systems?

Approach :

- QSAR Models : Use EPI Suite to estimate biodegradation half-life (e.g., DHHB’s t₁/₂ = 60 days in freshwater).

- Experimental Validation : Conduct OECD 301F tests to measure biodegradation. DHHB shows low mineralization (<20% in 28 days), classifying it as persistent (WGK 1) .

Q. Basic: What in vitro assays confirm DHHB’s anti-inflammatory properties?

Protocol :

- Edema Inhibition : Apply DHHB (0.1–1% w/v) topically on UV-irradiated mouse ears. Measure edema reduction via histology; 70% inhibition at 1% concentration .

- Cytokine Profiling : Use ELISA to quantify IL-6 and TNF-α suppression in keratinocyte cultures exposed to DHHB post-UV .

Q. Advanced: What advanced oxidation processes (AOPs) effectively degrade DHHB in wastewater?

Method : UV/H₂O₂ systems (254 nm, 0.1–1 mM H₂O₂) achieve >90% DHHB degradation in 30 minutes. Monitor via LC-TOF-MS; primary degradation pathways involve hydroxyl radical attack on the diethylamino group .

Propiedades

IUPAC Name |

hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-4-7-8-11-16-29-24(28)20-13-10-9-12-19(20)23(27)21-15-14-18(17-22(21)26)25(5-2)6-3/h9-10,12-15,17,26H,4-8,11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDATWRLUYRHCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184370 | |

| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

< 0.01 mg/L | |

| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302776-68-7 | |

| Record name | Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302776-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302776687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexyl 2-(1-(diethylaminohydroxyphenyl)methanoyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINO HYDROXYBENZOYL HEXYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANQ870JD20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

54, Decomposes at 314 | |

| Record name | Diethylamino hydroxybenzoyl hexyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.